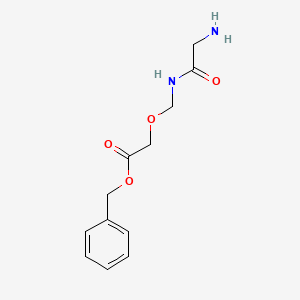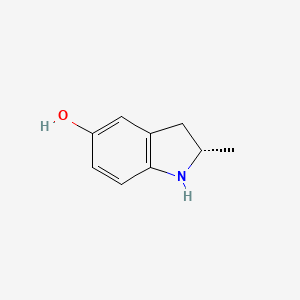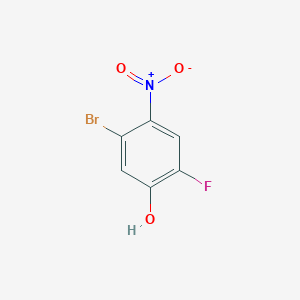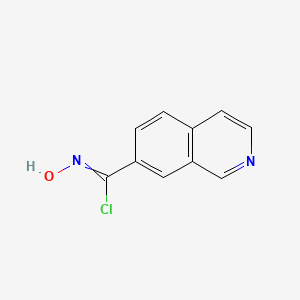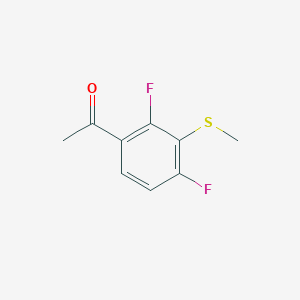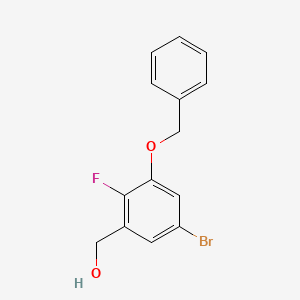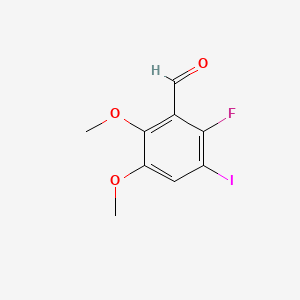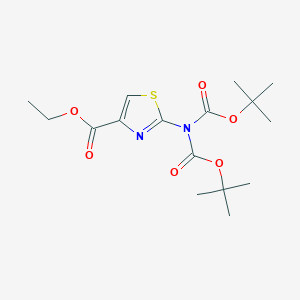
N-(4-Methoxycarbonyl-Thiazol-2-Yl),N-Carboxy-Carbamic Acid Di-Tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of the Boc Protecting Groups: The Boc protecting groups are introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: TFA and oxalyl chloride in methanol are commonly used for Boc deprotection.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} involves the interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups can be removed under physiological conditions, releasing the active thiazole derivative, which can then exert its biological effects by inhibiting or activating specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-substituted thiazoles: Known for their antimicrobial and anticancer properties.
Thiazole-4-carboxylates: Used in various synthetic applications and studied for their biological activities.
Uniqueness
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C16H24N2O6S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H24N2O6S/c1-8-22-11(19)10-9-25-12(17-10)18(13(20)23-15(2,3)4)14(21)24-16(5,6)7/h9H,8H2,1-7H3 |
Clave InChI |
NPLNALYZDBTCPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



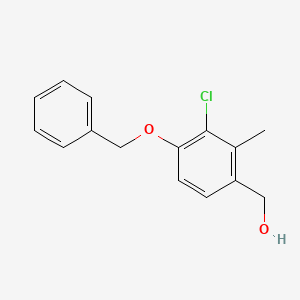
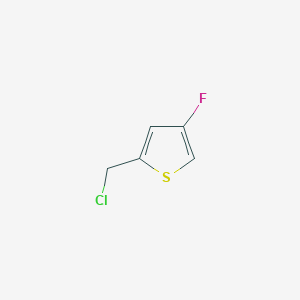
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
